Amyl nitrate
Overview
Description
Synthesis Analysis
The synthesis of amyl nitrate and related nitrates involves chemical processes that can be derived from both inorganic and organic precursors. Research into the synthesis mechanisms reveals insights into the efficiency, yield, and environmental impact of these processes. For instance, studies on nitrate synthesis in murine macrophage cell lines have provided foundational understanding, even though directly related to amyl nitrate synthesis, they shed light on the broader chemical pathways that might be involved in producing nitrates and nitrites in biological and chemical systems (Stuehr & Marletta, 1987).
Molecular Structure Analysis
The molecular structure of amyl nitrate defines its reactivity, boiling point, solubility, and other physical properties. Studies on similar compounds, such as those involving nitrate reduction and the role of nitric oxide, provide indirect insights into the molecular interactions and stability of nitrates. For instance, the nitration of specific molecules and the impact on their aggregation and plaque formation in biological systems highlight the critical role of molecular structure in determining the chemical behavior of nitrates (Kummer et al., 2011).
Chemical Reactions and Properties
Amyl nitrate's chemical reactions, including its synthesis and degradation, are pivotal in understanding its applications and effects. The compound's reactivity with other substances, its stability under various conditions, and its decomposition products are essential aspects of its chemical properties. Research in related areas, such as the generation of nitric oxide by nitrite reductase activity and the implications for nitric oxide formation, illustrates the complex chemical landscapes in which nitrates participate (Zhang et al., 1998).
Scientific Research Applications
Treatment of Ischemic Cardiac Disease : Amyl nitrate was initially used for angina pectoris treatment but was replaced by nitroglycerin due to ease of administration and longer action duration. Although not currently used for treating hypertension or ischemic heart disease, its nitrite anion form may have novel pharmacologic actions, such as modulating hypoxic vasodilation and providing cytoprotection in ischemia-reperfusion injury (Nossaman et al., 2010).
Cerebral and Coronary Vasospasm : Despite being largely used for recreational purposes now, amyl nitrite's inhalation was first used in 1867 for angina pectoris treatment. However, some studies suggest that nitrates might be harmful (Nicol et al., 2011).
Potential Alternative to Organic Nitrates : Amyl nitrate, as an organic nitrite, was introduced for angina pectoris treatment but later substituted by nitroglycerin. Despite its potent vasodilator capacity, nitrate tolerance limits its effectiveness. Nitrite anion (NO2-) is characterized to have novel pharmacotherapeutic actions, such as modulating vasodilation under hypoxic conditions and protecting against ischemia-reperfusion injury (Münzel & Daiber, 2017).
Historical Aspects of Nitrate Therapy : The historical development of nitrates as drugs, including the synthesis and use of amyl nitrite, is reviewed, highlighting its role in clinical medicine and the evolving understanding of its actions (Berlin, 2012).
Usage in Stable Angina Pectoris : Amyl nitrite's usage for angina pectoris treatment has been well-documented, although its clinical efficacy and the development of nitrate tolerance during sustained therapy have raised controversy (Parker, 1987).
Investigation in Diesel Fuel Performance : In a non-medical application, amyl nitrate has been investigated for its ability to improve the cetane number of diesel fuel, showing that it can reduce the spontaneous ignition temperature of diesel fuel more effectively than isooctyl nitrate (Xia Liang-yao, 2005).
Safety And Hazards
properties
IUPAC Name |
pentyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNWZBCBUUSSQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Record name | AMYL NITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2477 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058708 | |
Record name | Amyl nitrate | |
Source | EPA DSSTox | |
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Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Amyl nitrate appears as a clear colorless liquid with an ether-like odor. Flash point 118 °F. About the same density as water and insoluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used as an additive for diesel fuels., Clear colorless liquid with an ether-like odor; [CAMEO] | |
Record name | AMYL NITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2477 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Amyl nitrate | |
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Boiling Point |
292 to 314 °F at 760 mmHg (USCG, 1999), 150 °C (unstable), BP: 145 °C | |
Record name | AMYL NITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2477 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-Amyl nitrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8467 | |
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Flash Point |
120 °F (USCG, 1999), 118 °F (48 °C) - open cup, 125 °F (open cup) | |
Record name | AMYL NITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2477 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-Amyl nitrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8467 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 360 mg/L at 25 °C, In water, 0.3% | |
Record name | n-Amyl nitrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8467 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1 at 68 °F (USCG, 1999), 0.99 | |
Record name | AMYL NITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2477 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-Amyl nitrate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8467 | |
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Vapor Pressure |
5.07 [mmHg], 5.07 mm Hg at 25 °C | |
Record name | Amyl nitrate | |
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Record name | n-Amyl nitrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8467 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Amyl nitrate | |
Color/Form |
Slightly yellow liquid, Liquid | |
CAS RN |
1002-16-0 | |
Record name | AMYL NITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2477 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Amyl nitrate | |
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Record name | Amyl nitrate | |
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Record name | Amyl nitrate | |
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Record name | Pentyl nitrate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.440 | |
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Record name | AMYL NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | n-Amyl nitrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8467 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-190 °F (USCG, 1999) | |
Record name | AMYL NITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2477 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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